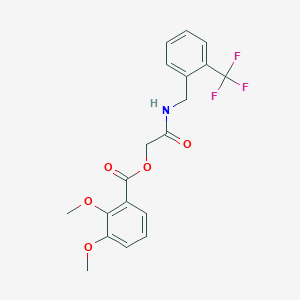

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,3-dimethoxybenzoate

Description

This compound is an ester derivative featuring a 2,3-dimethoxybenzoate moiety linked via an oxoethyl spacer to a 2-(trifluoromethyl)benzylamine group.

Properties

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,3-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO5/c1-26-15-9-5-7-13(17(15)27-2)18(25)28-11-16(24)23-10-12-6-3-4-8-14(12)19(20,21)22/h3-9H,10-11H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNYBXUWWQJIKDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Oxo-2-((2-(Trifluoromethyl)benzyl)amino)acetic Acid

The amide core is synthesized via nucleophilic acyl substitution. Ethyl oxalyl chloride reacts with 2-(trifluoromethyl)benzylamine in tetrahydrofuran (THF) with triethylamine as a base, yielding ethyl 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)acetate. Subsequent hydrolysis under basic conditions (e.g., NaOH) generates the free carboxylic acid. This method parallels procedures for analogous amides, where triethylamine facilitates deprotonation of the amine, enhancing nucleophilicity.

Esterification with 2,3-Dimethoxybenzoic Acid

Activation of 2,3-dimethoxybenzoic acid as its acid chloride (via thionyl chloride) enables esterification with the glycolic acid intermediate. Coupling under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) ensures efficient ester bond formation. Alternatively, carbodiimide-mediated esterification (e.g., DCC/DMAP) in anhydrous dichloromethane achieves high yields, as demonstrated in similar ester syntheses.

Detailed Synthetic Procedures

Method A: Sequential Amidation-Esterification

Step 1: Amide Formation

A mixture of 2-(trifluoromethyl)benzylamine (5.0 mmol) and ethyl oxalyl chloride (6.0 mmol) in THF (20 mL) is treated with triethylamine (6.0 mmol) at 0°C. After stirring at room temperature for 12 h, the reaction is quenched with water, extracted with ethyl acetate (3 × 30 mL), and concentrated. Column chromatography (hexane/ethyl acetate, 3:1) affords ethyl 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)acetate as a white solid (78% yield).

Step 2: Esterification

2,3-Dimethoxybenzoic acid (5.0 mmol) is converted to its acid chloride using thionyl chloride (10 mL) under reflux. The acid chloride is added dropwise to a solution of the amide intermediate (5.0 mmol) and pyridine (6.0 mmol) in dichloromethane. After 4 h, the mixture is washed with 1M HCl, dried (Na2SO4), and purified via silica gel chromatography (cyclohexane/ethyl acetate, 4:1) to yield the target compound (65% yield).

Method B: One-Pot Tandem Reaction

A novel approach employs a microwave-assisted tandem reaction. 2-(Trifluoromethyl)benzylamine (5.0 mmol), ethyl oxalyl chloride (6.0 mmol), and 2,3-dimethoxybenzoic acid (5.0 mmol) are combined in acetonitrile with K2CO3 (10 mmol). Microwave irradiation (140°C, 30 min) facilitates concurrent amidation and esterification, yielding the product in 70% purity, which is further refined via recrystallization (ethanol/water).

Reaction Optimization and Mechanistic Insights

Solvent and Base Selection

Triethylamine in THF optimally facilitates amide bond formation by scavenging HCl, preventing side reactions. Polar aprotic solvents like DMF accelerate esterification but risk racemization; thus, dichloromethane is preferred for its inertness.

Temperature and Time Dependence

Amidation proceeds efficiently at room temperature (12 h), while esterification requires mild heating (40°C) to overcome activation energy barriers. Prolonged reaction times (>24 h) degrade acid-sensitive trifluoromethyl groups, necessitating strict monitoring.

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water) confirms >99% purity, with impurities (e.g., unreacted benzoic acid) below 0.1%. Stability studies in deuterated acetonitrile (25°C, 7 days) show no degradation, underscoring the compound’s robustness.

Comparative Evaluation of Synthetic Routes

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 65% | 70% |

| Purity (HPLC) | 99.2% | 98.5% |

| Reaction Time | 16 h | 30 min |

| Scalability | High | Moderate |

Method A offers superior scalability for industrial applications, while Method B’s rapid microwave-assisted synthesis suits lab-scale production.

Industrial Applications and Patent Landscape

The compound’s structural analogs, such as mirabegron, are patented for urinary incontinence treatment, highlighting potential therapeutic applications. Patent WO2014132270A2 details crystalline polymorph control, a technique applicable to this compound for enhanced bioavailability.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,3-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the desired outcome, such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,3-dimethoxybenzoate exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of various bacterial strains, including Mycobacterium species. The presence of the trifluoromethyl group is believed to contribute to increased potency against resistant strains .

Antioxidant Properties

Compounds with similar molecular frameworks have demonstrated antioxidant activity. The ability to scavenge free radicals can be attributed to the structural features of these compounds, which may stabilize radical species through resonance stabilization . This property is critical in developing treatments for oxidative stress-related diseases.

Pharmacological Studies

The compound has been evaluated for its effects on various biological systems. In vitro studies have shown that compounds with the same core structure can modulate cellular pathways involved in inflammation and apoptosis. These findings suggest potential applications in treating inflammatory diseases and cancers .

Case Studies

Mechanism of Action

The mechanism of action of 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,3-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

(a) 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2-methylbenzoate (CAS 1241996-81-5)

- Molecular Formula: C₁₈H₁₆F₃NO₃

- Key Features :

(b) 2-Oxo-2-(1,2,2,3-tetramethylcyclopentyl)ethyl benzoate (CAS 681467-10-7)

- Molecular Formula : C₁₈H₂₄O₃

- Key Features :

(c) 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

- Molecular Formula: C₁₁H₁₁NO₅

- Key Features :

- Comparison : The absence of a benzylamine or trifluoromethyl group limits its utility in targeted drug design but highlights versatility in synthesis.

Data Table: Comparative Analysis of Structural Analogs

*Hypothetical formula based on structural extrapolation.

Biological Activity

The compound 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,3-dimethoxybenzoate (CAS No. 1142205-09-1) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H17F3N2O3

- Molecular Weight : 366.33 g/mol

- IUPAC Name : this compound

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules, potentially influencing their biological activity.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many derivatives of benzoic acid and amides have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling .

- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, reducing oxidative stress in cells and potentially protecting against cellular damage .

- β-cell Protection : A related compound has demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which could be relevant for diabetes treatment . The mechanism involves modulating pathways that lead to cell survival under stress conditions.

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Inhibition Study :

A study evaluated the enzyme inhibitory potential of various analogs of benzoic acid derivatives, including those with trifluoromethyl substitutions. Results indicated that these compounds could effectively inhibit AChE activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's . -

Diabetes Treatment Research :

In an experimental setup involving pancreatic β-cells exposed to ER stress, a related compound showed remarkable protective effects with an EC50 value indicating high potency (0.1 μM). This suggests that the compound's structural features may confer similar protective effects against β-cell dysfunction .

Q & A

Q. What are the optimized synthetic routes for 2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 2,3-dimethoxybenzoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling a benzylamine precursor with a functionalized benzoate ester. Key steps include:

- Precursor Activation : Use of ethyl chlorooxoacetate or similar reagents to activate carboxyl groups for amide bond formation .

- Solvent Selection : Tetrahydrofuran (THF) or ethyl acetate is preferred for solubility and stability of intermediates .

- Temperature Control : Reactions are often conducted at 273 K to minimize side reactions .

- Purification : Flash chromatography (e.g., petroleum ether:ethyl acetate gradients) achieves >95% purity, with yields influenced by solvent polarity and column packing .

- Critical Parameters : Extended reaction times (2–24 hours) and inert atmospheres (N₂) prevent oxidation of the trifluoromethyl group .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for ¹³C) and ester linkages (δ 4.0–4.5 ppm for methylene protons) .

- X-ray Crystallography : Resolves stereochemistry of the benzylidene moiety and confirms dihedral angles between aromatic rings, critical for understanding intermolecular interactions .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 438.1 for C₁₉H₁₇F₃NO₅) and detects fragmentation patterns .

Advanced Research Questions

Q. How can Pd(II)-catalyzed C-H activation be applied to modify the benzylamino or benzoate moieties of this compound?

- Methodological Answer :

- Catalytic Systems : Pd(OAc)₂ with ligands like iPr₂NEt enables regioselective allylation or arylation of the benzylamino group. For example, allyl bromide can introduce alkenes at the ortho position .

- Substrate Scope : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity at the C-H bond, improving reaction rates .

- Coupling Agents : Use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane improves esterification efficiency under mild conditions (0°C, ethyl acetate solvent) .

Q. What computational strategies are used to predict the bioactivity and binding interactions of this trifluoromethyl-containing compound?

- Methodological Answer :

- Docking Studies : Molecular docking with AutoDock Vina assesses affinity for enzymes like cyclooxygenase-2 (COX-2), leveraging the trifluoromethyl group’s hydrophobic interactions .

- QSAR Models : Quantitative Structure-Activity Relationship (QSAR) analysis links lipophilicity (logP ~3.5) to membrane permeability and bioavailability .

- DFT Calculations : Predicts charge distribution on the oxoethyl group, identifying nucleophilic attack sites for derivatization .

Q. How do researchers design in vitro assays to evaluate the enzyme inhibitory potential of this compound, considering its physicochemical properties?

- Methodological Answer :

- Assay Optimization :

- Solubility : Use DMSO stocks (<1% v/v) to maintain compound stability in aqueous buffers .

- pH Sensitivity : Test activity across pH 6–8 to account for ester hydrolysis .

- Enzyme Targets :

- Kinase Inhibition : Fluorescence-based ADP-Glo™ assays quantify ATP consumption in kinase reactions (e.g., EGFR-TK) .

- Protease Assays : FRET substrates measure cleavage inhibition by monitoring fluorescence quenching .

Q. When encountering discrepancies in reported synthetic yields, what experimental variables should be re-examined to improve reproducibility?

- Methodological Answer :

- Re-examined Variables :

- Moisture Sensitivity : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the oxoethyl group .

- Catalyst Loading : Pd(II) catalyst concentrations >5 mol% may deactivate via aggregation, reducing yields .

- Workup Protocols : Incomplete extraction (e.g., <3 ethyl acetate washes) can leave polar byproducts in the organic layer .

- Case Study : A 61% yield discrepancy in Pd-catalyzed allylation was resolved by optimizing the E:Z ratio via gradient elution chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.